molecular formula C26H24O6S B2741659 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate CAS No. 301193-66-8

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate

Cat. No. B2741659
CAS RN: 301193-66-8
M. Wt: 464.53
InChI Key: WACCSEKBOXFYEC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenones and is known to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Kumara et al. (2017) synthesized new compounds, including 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, demonstrating the structural characterization through single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations to understand reactive sites for electrophilic and nucleophilic nature of the molecules. This research contributes to the understanding of the compound's molecular structure and potential reactivity (Kumara et al., 2017).

Biological Activity and Applications

  • Behrami and Dobroshi (2019) reported on the organic synthesis of related compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, and their antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential antibacterial properties of derivatives, which could have implications for medical research and development of new antibiotics (Behrami & Dobroshi, 2019).

Material Science and Catalysis

  • Skupov et al. (2007) explored the use of related palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, indicating the compound's relevance in material science for creating high molecular weight polymers. This research could have significant implications for the development of new materials with tailored properties (Skupov et al., 2007).

properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6S/c1-26(2,3)18-11-15-20(16-12-18)33(28,29)32-25-23(27)21-7-5-6-8-22(21)31-24(25)17-9-13-19(30-4)14-10-17/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCSEKBOXFYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate

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